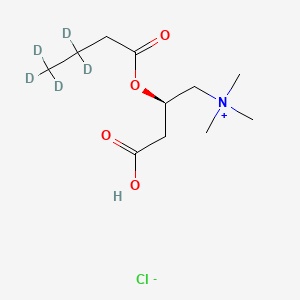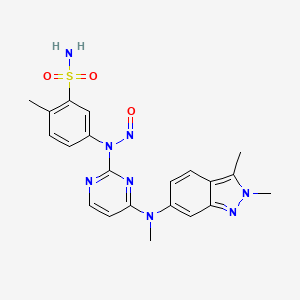
1,1,2-Tris(chloranyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Trichloroethanol is a chemical compound with the molecular formula C₂H₃Cl₃O. It is a clear, colorless liquid at room temperature and is known for its use in various industrial and scientific applications. The compound is structurally similar to ethanol, with three chlorine atoms replacing three hydrogen atoms in the ethyl group.
Métodos De Preparación
1,1,2-Trichloroethanol can be synthesized through several methods. One common synthetic route involves the reaction of chloral (trichloroacetaldehyde) with an alcohol, typically ethanol, under acidic conditions. This reaction produces 1,1,2-Trichloroethanol along with water as a byproduct. Industrial production methods often involve the use of chloral and chlorobenzene, where the acid by-products formed during the condensation reaction are used as the reaction medium in the final step .
Análisis De Reacciones Químicas
1,1,2-Trichloroethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloroacetic acid.
Reduction: Reduction reactions can convert it to simpler chlorinated compounds.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. .
Aplicaciones Científicas De Investigación
1,1,2-Trichloroethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated compounds.
Biology: It is used in biochemical assays and as a solvent for various biological reactions.
Medicine: Historically, it has been used as a sedative and hypnotic agent, although its use has declined due to safety concerns.
Industry: It is used in the production of pesticides and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,1,2-Trichloroethanol involves its interaction with the central nervous system. It acts on GABA_A receptors to potentiate chloride ion conductance, similar to the action of benzodiazepines. This results in sedative and hypnotic effects. The compound is metabolized in the liver to trichloroacetic acid and other metabolites, which contribute to its overall pharmacological effects .
Comparación Con Compuestos Similares
1,1,2-Trichloroethanol can be compared to other similar compounds such as:
1,1,1-Trichloroethane: An isomer used primarily as a solvent.
Trichloroethylene: Used as an industrial solvent and in the production of other chemicals.
Chloral hydrate: A sedative and hypnotic agent that is metabolized to trichloroethanol in the body. The uniqueness of 1,1,2-Trichloroethanol lies in its specific chemical structure and its applications in both industrial and scientific fields
Propiedades
Fórmula molecular |
C2H3Cl3O |
|---|---|
Peso molecular |
149.40 g/mol |
Nombre IUPAC |
1,1,2-trichloroethanol |
InChI |
InChI=1S/C2H3Cl3O/c3-1-2(4,5)6/h6H,1H2 |
Clave InChI |
HYCHPIPDVAXCCJ-UHFFFAOYSA-N |
SMILES canónico |
C(C(O)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile](/img/structure/B13837324.png)
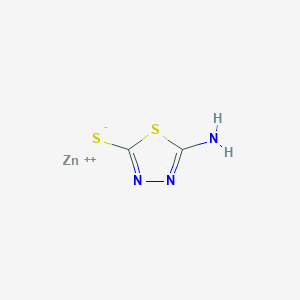

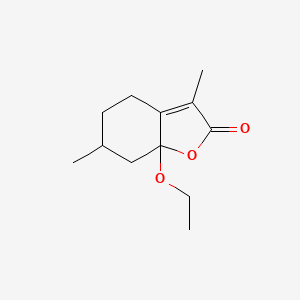
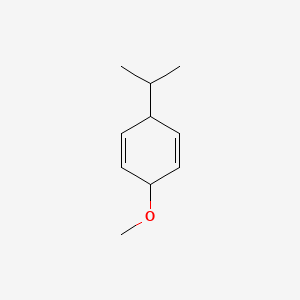
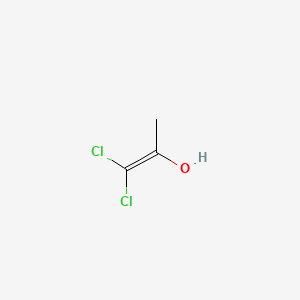
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13837373.png)

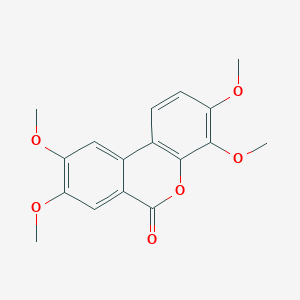
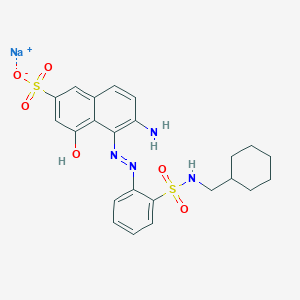
![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)
![(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13837414.png)
